molecular formula C6H14ClNO B1431735 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride CAS No. 1394041-09-8

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride

Cat. No.: B1431735
CAS No.: 1394041-09-8
M. Wt: 151.63 g/mol
InChI Key: NEYDYLMEEMKTNS-UHFFFAOYSA-N
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Description

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride typically involves the reaction of 2-methylprop-2-en-1-ol with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)5-8-4-3-7;/h1,3-5,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYDYLMEEMKTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-09-8
Record name Ethanamine, 2-[(2-methyl-2-propen-1-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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